An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the prediction and interpretation of the NMR spectra of this compound, grounded in fundamental principles and supported by data from analogous structures. The guide also outlines a robust experimental protocol for acquiring high-quality NMR data.
Introduction
1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. The precise structural elucidation of this molecule is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of its chemical structure in solution. This guide will provide a detailed exposition of the expected ¹H and ¹³C NMR chemical shifts and their interpretation, empowering researchers to confidently identify and characterize this compound.
Predicted NMR Spectral Data
Due to the absence of a publicly available, experimentally verified NMR spectrum for 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene at the time of this writing, the following data is predicted based on the well-established principles of substituent effects on aromatic systems. The predictions are derived from the analysis of structurally similar compounds and the additive nature of substituent chemical shift effects.[1][2][3]
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the atoms of 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene are numbered as shown in the diagram below.
Caption: Molecular structure of 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene with atom numbering.
Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |
| H-3 | ~ 6.9 - 7.1 | Singlet (s) | 1H | This proton is ortho to the electron-donating methoxy group at C4 and meta to the bromo and dimethoxymethyl groups. The opposing effects are expected to place it in this region. |
| H-6 | ~ 7.2 - 7.4 | Singlet (s) | 1H | This proton is ortho to the electron-withdrawing bromine atom and meta to the two electron-donating methoxy groups. The deshielding effect of the bromine is expected to dominate. |
| Acetal-H (H-7) | ~ 5.4 - 5.6 | Singlet (s) | 1H | The proton of the acetal group is attached to a carbon bonded to two oxygen atoms, leading to a significant downfield shift. |
| Dimethoxymethyl-OCH₃ (H-8, H-9) | ~ 3.3 - 3.5 | Singlet (s) | 6H | These methoxy protons are part of the acetal group and are chemically equivalent. |
| 4-OCH₃ (H-10) | ~ 3.8 - 4.0 | Singlet (s) | 3H | Aromatic methoxy groups typically appear in this region. |
| 5-OCH₃ (H-11) | ~ 3.8 - 4.0 | Singlet (s) | 3H | Aromatic methoxy groups typically appear in this region. |
Predicted ¹³C NMR Chemical Shifts (CDCl₃, 101 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-1 (C-Br) | ~ 115 - 120 | The carbon attached to the bromine atom is expected to be shielded relative to an unsubstituted carbon but influenced by the ortho and para substituents. |
| C-2 (C-CH(OCH₃)₂) | ~ 130 - 135 | This carbon is substituted with the dimethoxymethyl group and is adjacent to the bromine, leading to a downfield shift. |
| C-3 | ~ 110 - 115 | This carbon is ortho to a methoxy group and meta to the bromine and dimethoxymethyl groups, resulting in an upfield shift. |
| C-4 (C-OCH₃) | ~ 148 - 152 | Aromatic carbons attached to methoxy groups are significantly deshielded. |
| C-5 (C-OCH₃) | ~ 148 - 152 | Similar to C-4, this carbon is deshielded due to the attached methoxy group. |
| C-6 | ~ 112 - 117 | This carbon is ortho to the bromine atom and meta to two methoxy groups. |
| C-7 (Acetal-C) | ~ 100 - 105 | The carbon of the acetal group is significantly deshielded due to being bonded to two oxygen atoms. |
| C-8, C-9 (Dimethoxymethyl-OCH₃) | ~ 52 - 56 | The carbons of the methoxy groups in the acetal moiety. |
| C-10 (4-OCH₃) | ~ 55 - 58 | The carbon of the aromatic methoxy group. |
| C-11 (5-OCH₃) | ~ 55 - 58 | The carbon of the aromatic methoxy group. |
Scientific Integrity & Logic: Interpreting the Spectra
Expertise & Experience: The "Why" Behind the Assignments
The predicted chemical shifts are not arbitrary; they are based on a deep understanding of how substituents influence the electronic environment of an aromatic ring.[4][5][6]
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¹H NMR: The two aromatic protons, H-3 and H-6, are predicted to be singlets due to the absence of adjacent protons for spin-spin coupling. Their distinct chemical shifts arise from their different electronic environments. H-6 is expected to be further downfield (deshielded) due to the proximity of the electron-withdrawing bromine atom.[7] Conversely, H-3 is more shielded by the electron-donating methoxy group at the para position. The acetal proton (H-7) is significantly deshielded because it is attached to a carbon that is bonded to two electronegative oxygen atoms. The four methoxy groups are expected to appear as three distinct singlets: one for the two equivalent methoxy groups of the dimethoxymethyl moiety and two separate signals for the non-equivalent aromatic methoxy groups.
-
¹³C NMR: The chemical shifts of the aromatic carbons are highly dependent on the attached substituents. Carbons bearing electron-donating methoxy groups (C-4 and C-5) are expected to be the most deshielded. The carbon attached to the bromine atom (C-1) will also have a characteristic chemical shift. The remaining aromatic carbons (C-2, C-3, and C-6) will have shifts determined by the combined ortho, meta, and para effects of all substituents. The acetal carbon (C-7) will have a distinct downfield shift, characteristic of this functional group.
Trustworthiness: A Self-Validating System
The interpretation of the NMR spectra of this molecule is a self-validating process. The combination of ¹H and ¹³C NMR data, along with 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would allow for the unambiguous assignment of all proton and carbon signals. For instance, an HMBC experiment would show correlations between the acetal proton (H-7) and the aromatic carbon C-2, as well as the methoxy carbons of the acetal (C-8 and C-9), thus confirming their connectivity.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene.
Sample Preparation
-
Quantity of Material: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of deuterated solvent.[8][9] For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[8][10]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound.[11] It is important to use a high-purity deuterated solvent to minimize interfering residual solvent peaks.[12]
-
Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent in a small vial. To ensure a homogeneous magnetic field and sharp NMR signals, filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm) in organic solvents.[8][10][13] A small amount can be added directly to the sample.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[14]
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp lines.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of ~16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of ~250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the low sensitivity of the ¹³C nucleus.
-
Caption: Experimental workflow for NMR data acquisition and processing.
Conclusion
This technical guide provides a comprehensive framework for understanding the ¹H and ¹³C NMR spectra of 1-Bromo-2-(dimethoxymethyl)-4,5-dimethoxybenzene. By leveraging established principles of NMR spectroscopy and substituent effects, we have presented a detailed prediction and interpretation of the chemical shifts. The outlined experimental protocol ensures the acquisition of high-quality, reliable data. This guide serves as a valuable resource for researchers in the structural elucidation and characterization of this and structurally related compounds.
References
- NMR Sample Preparation. (n.d.). University of California, Riverside.
- Supporting Information. (n.d.).
- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
- 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. (n.d.). ResearchGate.
- Supplementary Information. (n.d.). The Royal Society of Chemistry.
- NMR Sample Preparation. (2013, March 19). Chemical Instrumentation Facility, Iowa State University.
- Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL.
- Sample Preparation. (n.d.). University College London.
- Chemical shifts. (n.d.).
- How does solvent choice effect chemical shift in NMR experiments? (2022, January 13). Reddit.
- 1-Bromo-2,4-dimethoxybenzene(17715-69-4) 13C NMR spectrum. (n.d.). ChemicalBook.
- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
- 13 C NMR Spectrum (1D, 101 MHz, H 2 O, predicted) (NP0313514). (n.d.). NP-MRD.
- 1 H-NMR. (n.d.). NOP - Sustainability in the organic chemistry lab course.
- A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. (2009, October 15). Standard Reference Data.
- 1-Bromo-2,4-dimethoxybenzene. (n.d.). PubChem.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
- 1-Bromo-2-bromomethyl-4,5-dimethoxybenzene. (n.d.). PharmaCompass.com.
- 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. (2001, July 10). ACS Publications.
- 1,4-Dibromo-2,5-dimethoxy-benzene. (n.d.). SpectraBase.
- Derivatization-NMR techniques in the analysis of lignocellulosics. (2022, February 22). reposiTUm.
- Supporting Information Acetaldehyde in the Enders triple cascade reaction via acetaldehyde dimethyl acetal. (n.d.). Beilstein Journals.
- Supporting Information Total synthesis of decarboxyaltenusin. (n.d.). Beilstein Journals.
- NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate.
- Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (2025, August 10).
- Technical Support Center: Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (n.d.). Benchchem.
- Methoxyphenanthrenes: synthesis and structure analysis. (2023, June 27). ACG Publications.
- NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di-substituted benzenes. (n.d.). Sci-Hub.
- Two solvents, two different spectra - Aromatic Solvent Induced Shifts. (2019, September 3). Nanalysis.
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics.
- Interpreting simple 1H-NMR spectra. (n.d.).
- 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts.
- 1-Bromo-4-methoxy-2-methylbenzene. (n.d.). SpectraBase.
- Lecture outline 1H NMR spectra of aromatic compounds. (n.d.).
- Benzene, 1-bromo-2,4-dimethoxy-. (n.d.). NIST WebBook.
- Spectroscopic Analysis of 1-Bromo-5-methoxy-2,4-dinitrobenzene: A Technical Guide. (n.d.). Benchchem.
- Assignment of 1H and 13C NMR spectral data of diastereomeric acetals directly from their mixture by spectral simulation. (2021, January). ResearchGate.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. srd.nist.gov [srd.nist.gov]
- 3. Sci-Hub. NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di-substituted benzenes / Journal of Physical and Chemical Reference Data, 1977 [sci-hub.box]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. cif.iastate.edu [cif.iastate.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. organomation.com [organomation.com]
- 11. Reddit - Please wait for verification [reddit.com]
- 12. ou.edu [ou.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. rsc.org [rsc.org]
